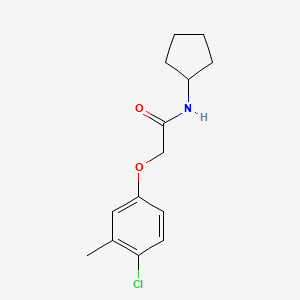
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide, also known as CF3, is a compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. CF3 is a synthetic compound that belongs to the acrylamide family and is used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide is still not fully understood, but studies have shown that the compound acts on various cellular pathways. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been found to inhibit the activity of certain enzymes, which could explain its anti-cancer and anti-inflammatory properties. In addition, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been shown to modulate the activity of certain receptors in the brain, which could explain its neuroprotective effects.
Biochemical and Physiological Effects
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the activity of certain enzymes, which could lead to a decrease in the production of inflammatory mediators. In addition, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been found to modulate the activity of certain receptors in the brain, which could lead to a decrease in neuronal damage. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has also been found to have anti-angiogenic properties, which could explain its potential as a cancer therapy.
実験室実験の利点と制限
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments. The compound is relatively easy to synthesize, making it readily available for research. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has also been found to have low toxicity, making it a safe compound to use in experiments. However, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has some limitations for lab experiments. The compound is not very water-soluble, which could limit its use in certain experiments. In addition, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has a short half-life, which could make it difficult to study its long-term effects.
将来の方向性
There are several future directions for research on N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide. One area of research could be the development of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide derivatives with improved solubility and longer half-life. Another area of research could be the study of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide in combination with other therapeutic agents, such as chemotherapy drugs, to enhance their efficacy. Finally, further studies are needed to fully understand the mechanism of action of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide and its potential as a therapeutic agent.
Conclusion
In conclusion, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, the compound also has some limitations, including its low water solubility and short half-life. Further research is needed to fully understand the potential of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide as a therapeutic agent.
合成法
The synthesis of N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide involves the reaction of 3-chloro-4-fluoroaniline with 2-furylacrylic acid in the presence of a catalyst. The reaction yields N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide as a white crystalline solid, which can be purified through recrystallization. The synthetic method for N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide is relatively straightforward, making it a viable compound for further research.
科学的研究の応用
N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been studied extensively for its potential as a therapeutic agent. The compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurological disorders. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In addition, N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has been shown to have anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases such as arthritis. N-(3-chloro-4-fluorophenyl)-3-(2-furyl)acrylamide has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
特性
IUPAC Name |
(E)-N-(3-chloro-4-fluorophenyl)-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO2/c14-11-8-9(3-5-12(11)15)16-13(17)6-4-10-2-1-7-18-10/h1-8H,(H,16,17)/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDUADYMCKVROO-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5867799.png)
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)

![N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5867820.png)
![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)

![2-[4-(4-iodophenyl)-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5867851.png)
![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)

![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![N-[4-(dimethylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867884.png)